(1-Acetamidoethyl)phosphonic acid is an organophosphorus compound characterized by the presence of both acetamido and phosphonic acid functional groups. This compound is significant in various fields, including medicinal chemistry and agricultural sciences, due to its unique chemical properties and biological activities. The molecular formula for (1-Acetamidoethyl)phosphonic acid is CHNOP, and it is classified under phosphonic acids, which are known for their stability and ability to form strong bonds with biological molecules.
(1-Acetamidoethyl)phosphonic acid can be derived from various synthetic routes involving phosphonylation reactions. Phosphonic acids, including this compound, are classified based on their functional groups, structure, and reactivity. They are recognized for their applications in agriculture as herbicides and in medicine as potential therapeutic agents due to their ability to mimic biological phosphates.
The synthesis of (1-Acetamidoethyl)phosphonic acid typically involves the following strategies:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields. For example, using thionyl chloride in the presence of amines can facilitate the formation of the desired phosphonic acid structure .
The molecular structure of (1-Acetamidoethyl)phosphonic acid features a phosphorus atom bonded to three oxygen atoms (one double-bonded), a carbon chain with an acetamido group attached. The structural representation can be illustrated as follows:
(1-Acetamidoethyl)phosphonic acid participates in various chemical reactions typical for phosphonic acids:
The reactions of (1-Acetamidoethyl)phosphonic acid often involve nucleophilic attack mechanisms where the phosphorus atom acts as a central electrophile . The stability of the phosphorus-oxygen bond is crucial for these reactions.
The mechanism of action for (1-Acetamidoethyl)phosphonic acid primarily involves its interaction with biological systems where it mimics phosphate groups. This mimicry allows it to interfere with enzymatic processes that rely on phosphate substrates.
Research indicates that compounds similar to (1-Acetamidoethyl)phosphonic acid can inhibit enzymes like leucine aminopeptidase . The proposed mechanism involves binding to the active site of enzymes, thus preventing substrate access.
(1-Acetamidoethyl)phosphonic acid has several applications in scientific research:
(1-Acetamidoethyl)phosphonic acid (AEPn) is a naturally occurring phosphonic acid derivative first isolated from Streptomyces regensis WC-3744, a bacterial strain identified from soil samples in La Pampa, Argentina [1] [10]. This compound belongs to a class of phosphonate natural products characterized by a stable carbon-phosphorus (C–P) bond, which confers resistance to enzymatic and chemical hydrolysis. In S. regensis, AEPn is co-produced with structurally related phosphonates: (2-acetamidoethyl)phosphonic acid and the cyanohydrin-containing (cyano(hydroxy)methyl)phosphonic acid [1] [2].
Large-scale screening of microbial genomes revealed that S. regensis possesses the genetic machinery for phosphonate biosynthesis. The organism was initially identified as a phosphonate producer through a PCR-based survey targeting the conserved pepM gene (phosphoenolpyruvate phosphonomutase), a universal marker for C–P bond-forming capability [1] [10]. Subsequent metabolomic analysis using ³¹P nuclear magnetic resonance (NMR) spectroscopy detected multiple phosphonate signals in the culture supernatant, confirming in vivo production. Structural elucidation via 1D/2D NMR and high-resolution mass spectrometry established AEPn as (1-acetamidoethyl)phosphonic acid, featuring a chiral center at the C1 position and an N-acetyl group appended to the α-amino group [1] [2].
Table 1: Phosphonate Natural Products Co-produced with (1-Acetamidoethyl)phosphonic Acid in S. regensis
Compound Name | Chemical Structure | ³¹P NMR Shift (ppm) |
---|---|---|
(2-Acetamidoethyl)phosphonic acid | H₂O₃P–CH₂–CH₂–NHCOCH₃ | δ 21.7 |
(2-Acetamido-1-hydroxyethyl)phosphonic acid | H₂O₃P–CH(OH)–CH₂–NHCOCH₃ | δ 15.5 |
(Cyano(hydroxy)methyl)phosphonic acid | H₂O₃P–C(OH)(CN)H | δ 7.6 |
(1-Acetamidoethyl)phosphonic acid (AEPn) | H₂O₃P–C(OH)(CH₃)–NHCOCH₃ | δ 21.7 (variable) |
The biosynthesis of AEPn is governed by a dedicated gene cluster in S. regensis, identified through draft genome sequencing and comparative genomics [1] [10]. This cluster contains the signature pepM gene, which encodes phosphoenolpyruvate (PEP) phosphonomutase—the enzyme responsible for the first committed step in virtually all phosphonate biosynthetic pathways. pepM catalyzes the isomerization of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), establishing the initial C–P bond [1] [8].
The S. regensis phosphonate cluster shares organizational homology with those in other phosphonate-producing Streptomyces, such as the FR900098 (antimalarial phosphonate) cluster in S. rubellomurinus and the phosphinothricin tripeptide cluster in S. hygroscopicus [6] [8]. Key genes adjacent to pepM include:
Gene inactivation studies confirm that pepM is essential for AEPn production. Mutants lacking a functional pepM gene fail to produce any C–P bond-containing metabolites, as verified by the absence of characteristic ³¹P NMR signals [1] [10]. This aligns with findings across diverse phosphonate producers, where pepM disruption universally abolishes phosphonate biosynthesis [8].
Table 2: Core Genes in the S. regensis Phosphonate Biosynthetic Cluster
Gene Identifier | Predicted Function | Homolog in S. hygroscopicus |
---|---|---|
pepM | Phosphoenolpyruvate phosphonomutase | phnJ |
phnY | Phosphonoalanine transaminase | phnY |
phnW | Phosphonopyruvate decarboxylase (putative) | phnW |
nat | N-Acetyltransferase | nat |
phnR | Transcriptional regulator (TetR family) | phnR |
The biosynthesis of AEPn involves three enzymatically distinct phases: C–P bond formation, carbon skeleton modification, and late-stage functionalization.
The pivotal C–P bond is forged by PEP phosphomutase (PepM), which converts phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) via an intramolecular rearrangement. Structural and mechanistic studies of PepM homologs reveal that this enzyme belongs to the α/β hydrolase superfamily. It employs a ping-pong mechanism involving a transient phospho-enzyme intermediate: PEP docks into the active site, where a conserved histidine residue accepts a phosphate group, generating enolpyruvate. This reactive intermediate rebinds to the phospho-enzyme, and the phosphate is transferred to carbon, forming PnPy [1] [7] [8]. The reaction equilibrium strongly favors PEP (>500:1), necessitating metabolic channeling to pull the reaction forward [7].
PnPy undergoes transamination via a pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (PhnY) to yield phosphonoalanine (P-Ala). In S. regensis, P-Ala is further processed through an unresolved pathway involving reduction and methylation to generate the hydroxyethylphosphonate backbone. Isotopic labeling studies in related organisms suggest that the acetamidoethyl side chain may derive from acetyl-CoA [2] [10]. The final step involves stereoselective N-acetylation of the amino group, catalyzed by an acetyltransferase (Nat) using acetyl-CoA as the donor [2] [10].
Table 3: Enzymatic Steps in AEPn Biosynthesis
Step | Enzyme | Reaction | Cofactors/Metals |
---|---|---|---|
1 | PepM | PEP → Phosphonopyruvate (PnPy) | Mg²⁺, phospho-His intermediate |
2 | PLP-dependent transaminase | PnPy → Phosphonoalanine (P-Ala) | PLP, glutamate |
3 | Dehydrogenase (putative) | Reduction of keto intermediate | NAD(P)H |
4 | N-Acetyltransferase (Nat) | Acetylation of amino group | Acetyl-CoA |
The AEPn pathway diverges from classical phosphonate biosynthesis by avoiding the canonical "phosphonate natural product" modifications like methylations at phosphorus (seen in phosphinates) or peptide coupling. Instead, it features:
These modifications highlight the enzymatic versatility within phosphonate biosynthetic clusters, where core C–P bond-forming machinery is conserved, but downstream tailoring creates structural diversity.
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